2-Cyano-4-(3-fluoro-4-methoxyphenyl)phenol
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Overview
Description
2-Cyano-4-(3-fluoro-4-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyano group (-CN) and a fluoro-methoxyphenyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(3-fluoro-4-methoxyphenyl)phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 3-fluoro-4-methoxyphenylboronic acid and 2-cyanophenyl halide, are prepared.
Coupling Reaction: The aryl halide and boronic acid are reacted in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) under mild conditions.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3-fluoro-4-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH) in aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
2-Cyano-4-(3-fluoro-4-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3-fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-Cyano-4-(3-fluoro-4-methoxyphenyl)phenol can be compared with other similar compounds, such as:
4-Methoxyphenylboronic Acid: Used in similar coupling reactions but lacks the cyano and fluoro groups.
4-Fluoro-2-methoxyphenol: Similar structure but without the cyano group.
2-Cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate: Contains a cyano group and fluorine atoms but has a different core structure.
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-14-5-3-10(7-12(14)15)9-2-4-13(17)11(6-9)8-16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSKZCKNRSBJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684788 |
Source
|
Record name | 3'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-87-8 |
Source
|
Record name | 3'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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